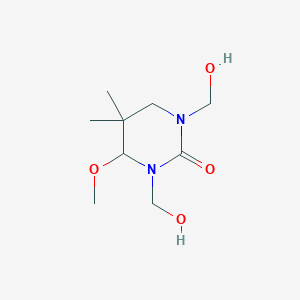

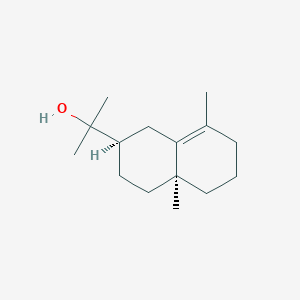

5beta-Cholestan-26-oic acid, 3alpha,7alpha-dihydroxy-, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5beta-Cholestan-26-oic acid, 3alpha,7alpha-dihydroxy-, methyl ester, also known as cholic acid methyl ester, is a steroid compound that is widely used in scientific research. It is a bile acid that is synthesized in the liver and secreted into the bile, where it aids in the digestion and absorption of fats and fat-soluble vitamins. Cholic acid methyl ester has a number of important applications in the fields of biochemistry, pharmacology, and medicine.

Wirkmechanismus

Cholic acid methyl ester exerts its effects through a number of mechanisms. It acts as a substrate for enzymes involved in bile acid metabolism, and as a ligand for bile acid receptors. It also has direct effects on lipid metabolism, including the regulation of cholesterol synthesis and transport.

Biochemische Und Physiologische Effekte

Cholic acid methyl ester has a number of important biochemical and physiological effects. It is involved in the digestion and absorption of fats and fat-soluble vitamins, and plays a key role in the regulation of lipid metabolism. It also has effects on glucose metabolism, and may play a role in the development of insulin resistance and type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

Cholic acid methyl ester has a number of advantages for laboratory experiments. It is readily available and relatively inexpensive, and can be synthesized using a variety of methods. It is also stable and easy to handle, and has well-characterized biochemical and physiological effects. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.

Zukünftige Richtungen

There are many future directions for research on 5beta-Cholestan-26-oic acid, 3alpha,7alpha-dihydroxy-, methyl ester acid methyl ester. One area of interest is the development of new synthetic methods for the compound, including the use of green chemistry approaches. Another area of interest is the identification of new targets for 5beta-Cholestan-26-oic acid, 3alpha,7alpha-dihydroxy-, methyl ester acid methyl ester, including novel bile acid receptors and enzymes involved in bile acid metabolism. Finally, there is growing interest in the use of 5beta-Cholestan-26-oic acid, 3alpha,7alpha-dihydroxy-, methyl ester acid methyl ester as a therapeutic agent, particularly in the treatment of metabolic disorders such as type 2 diabetes.

Synthesemethoden

Cholic acid methyl ester can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to convert starting materials into the desired product. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of substrates into products. Microbial synthesis involves the use of microorganisms to produce the desired compound.

Wissenschaftliche Forschungsanwendungen

Cholic acid methyl ester has a number of important applications in scientific research. It is commonly used as a substrate for enzymes involved in bile acid metabolism, such as 3alpha-hydroxysteroid dehydrogenase and 7alpha-hydroxylase. It is also used as a ligand in studies of bile acid receptors, such as the farnesoid X receptor and the pregnane X receptor. In addition, 5beta-Cholestan-26-oic acid, 3alpha,7alpha-dihydroxy-, methyl ester acid methyl ester is used as a standard in analytical chemistry, and as a reference material in mass spectrometry.

Eigenschaften

CAS-Nummer |

13316-62-6 |

|---|---|

Produktname |

5beta-Cholestan-26-oic acid, 3alpha,7alpha-dihydroxy-, methyl ester |

Molekularformel |

C28H48O4 |

Molekulargewicht |

448.7 g/mol |

IUPAC-Name |

methyl (6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoate |

InChI |

InChI=1S/C28H48O4/c1-17(7-6-8-18(2)26(31)32-5)21-9-10-22-25-23(12-14-28(21,22)4)27(3)13-11-20(29)15-19(27)16-24(25)30/h17-25,29-30H,6-16H2,1-5H3/t17-,18?,19+,20-,21-,22+,23+,24-,25+,27+,28-/m1/s1 |

InChI-Schlüssel |

MLFCVGMJWKXAOJ-FOTLVJTQSA-N |

Isomerische SMILES |

C[C@H](CCCC(C)C(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

SMILES |

CC(CCCC(C)C(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Kanonische SMILES |

CC(CCCC(C)C(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyme |

3α,7α-Dihydroxy-5β-cholestan-26-oic acid methyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)